molecular formula C10H20N2O B2566338 N-methyl-N-(propan-2-yl)piperidine-3-carboxamide CAS No. 1016708-29-4

N-methyl-N-(propan-2-yl)piperidine-3-carboxamide

Cat. No. B2566338
CAS RN: 1016708-29-4
M. Wt: 184.283
InChI Key: OXRIXTMBHOHTKR-UHFFFAOYSA-N
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Description

“N-methyl-N-(propan-2-yl)piperidine-3-carboxamide” is a chemical compound with the CAS Number: 1016708-29-4 . It has a molecular weight of 184.28 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H20N2O/c1-8(2)12(3)10(13)9-5-4-6-11-7-9/h8-9,11H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 184.28 .

Scientific Research Applications

Glycine Transporter 1 Inhibition

N-methyl-N-(propan-2-yl)piperidine-3-carboxamide analogs demonstrate significant inhibitory activity against Glycine Transporter 1 (GlyT1), a target for central nervous system disorders. These compounds, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, have shown potential in elevating cerebrospinal fluid glycine concentration in rats, indicating their efficacy in modulating GlyT1 activity (Yamamoto et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

Derivatives of this compound have been synthesized and shown to possess significant anti-angiogenic and DNA cleavage activities. These properties are crucial for their potential application in cancer therapy, as they can inhibit the formation of blood vessels in tumor growth and interact with DNA, providing a dual mechanism for anticancer effects (Kambappa et al., 2017).

PET Imaging of Microglia

Compounds related to this compound have been developed for Positron Emission Tomography (PET) imaging of microglia in the brain. This application is particularly relevant for studying neuroinflammation and its role in various neuropsychiatric disorders, including Alzheimer’s and Parkinson’s diseases. These compounds target the macrophage colony-stimulating factor 1 receptor (CSF1R), which is specific to microglia, providing a noninvasive tool for imaging reactive microglia in vivo (Horti et al., 2019).

Soluble Epoxide Hydrolase Inhibition

Some 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, structurally related to this compound, have been identified as effective inhibitors of soluble epoxide hydrolase. This enzyme plays a significant role in various physiological processes, and its inhibition can be beneficial in treating diseases like hypertension and inflammation (Thalji et al., 2013).

PCSK9 mRNA Translation Inhibition

N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, related to this compound, have been shown to inhibit PCSK9 mRNA translation. These compounds offer a novel approach to managing cholesterol levels and treating hypercholesterolemia, a significant risk factor for cardiovascular diseases (Londregan et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-N-propan-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)12(3)10(13)9-5-4-6-11-7-9/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRIXTMBHOHTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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